molecular formula C24H27N3O6S B2476903 2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878057-23-9

2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2476903
CAS No.: 878057-23-9
M. Wt: 485.56
InChI Key: DCBWEHWTEIIGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group, an indole core, and a sulfonyl-linked ethylacetamide moiety. The sulfonyl group bridges a 2-oxoethylamine subunit attached to the benzodioxole and the indole nitrogen, while the diethylacetamide substituent enhances lipophilicity. The benzodioxole group is known to influence pharmacokinetic properties, such as metabolic stability, while the sulfonyl group may enhance hydrogen bonding and target binding affinity .

Properties

IUPAC Name

2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S/c1-3-26(4-2)24(29)14-27-13-22(18-7-5-6-8-19(18)27)34(30,31)15-23(28)25-12-17-9-10-20-21(11-17)33-16-32-20/h5-11,13H,3-4,12,14-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBWEHWTEIIGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic molecule that has garnered interest for its potential biological activities. This article synthesizes available research findings on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C29H29N3O5SC_{29}H_{29}N_{3}O_{5}S, with a molecular weight of approximately 531.63 g/mol. Its structure features a benzo[d][1,3]dioxole moiety, which is known for various pharmacological effects, including anti-inflammatory and anticancer activities.

PropertyValue
Molecular FormulaC29H29N3O5S
Molecular Weight531.63 g/mol
PurityTypically 95%

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Antioxidant Activity : The benzo[d][1,3]dioxole structure is known to exhibit antioxidant properties, which may help in reducing oxidative stress in cells.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which are involved in inflammatory processes .
  • Modulation of Immune Response : Preliminary studies suggest that the compound may influence T helper (Th) cell modulation, thereby affecting cytokine release and immune response .

Therapeutic Applications

Given its structural characteristics and biological activity, the compound has potential applications in various therapeutic areas:

  • Anti-inflammatory Agents : Due to its ability to inhibit COX enzymes, it may be explored as a treatment for inflammatory diseases.
  • Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been suggested through studies involving related indole derivatives .
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from damage due to oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds or derivatives:

  • Study on Indole Derivatives : Research indicated that certain indole-based compounds demonstrated significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .
  • Antioxidant Studies : A comparative study highlighted that compounds with the benzo[d][1,3]dioxole moiety exhibited superior antioxidant properties compared to standard antioxidants like ascorbic acid .

Scientific Research Applications

Structural Features

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety, known for its antioxidant properties.
  • An indole ring, which may modulate cellular signaling pathways.
  • A sulfonamide linkage that enhances its biological activity.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties through several mechanisms:

  • COX-II Inhibition : The compound acts as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. Preliminary studies have shown an IC50 value comparable to standard anti-inflammatory drugs like Celecoxib .
  • In Vivo Studies : Animal models of arthritis treated with this compound demonstrated reduced paw swelling and lower levels of inflammatory cytokines compared to control groups. This suggests its potential as an effective anti-inflammatory agent in clinical settings.

Antioxidant Activity

The presence of the benzo[d][1,3]dioxole moiety is associated with antioxidant properties, potentially reducing oxidative stress in cellular systems. This activity can protect against cellular damage and may play a role in preventing chronic diseases linked to oxidative stress.

Anticancer Properties

Emerging data suggest that the compound may possess anticancer properties:

  • Mechanistic Insights : Studies indicate that it can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation .
  • Case Studies : Specific derivatives have been tested against various cancer types, showing promising results in inhibiting tumor growth and metastasis in preclinical models. For instance, research involving human breast cancer cell lines demonstrated a dose-dependent reduction in cell viability when treated with this compound.

Data Summary Table

Biological ActivityMechanismModelReference
COX-II InhibitionEnzyme inhibitionIn vitro
AntioxidantFree radical scavengingCellular assays
Anti-inflammatoryCytokine modulationIn vivo (arthritis model)
AnticancerApoptosis inductionCancer cell lines

Anti-inflammatory Study

A notable study conducted on a rat model of arthritis showed that administration of the compound resulted in significant decreases in paw swelling and inflammatory cytokines compared to control groups. This reinforces the potential for therapeutic applications in treating inflammatory conditions.

Cancer Research

In research involving human breast cancer cell lines, the compound exhibited a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent. Further investigations into its mechanism of action are warranted to fully understand its efficacy against various cancer types.

Chemical Reactions Analysis

Functional Group Analysis and Reactivity

Functional Group Reactivity Profile
Sulfonamide (-SO₂-NH-) Susceptible to hydrolysis under acidic/basic conditions; may undergo nucleophilic substitution.
Amide (-CONH-/NC=O) Hydrolyzes to carboxylic acids/amines under strong acidic/basic conditions; participates in coupling.
Indole (C₈H₇N) Reacts via electrophilic substitution (e.g., halogenation, nitration) at the 3-position.
Benzo[d] dioxole Stable under mild conditions; ring-opening occurs under strong acids/bases.

Hydrolysis of Sulfonamide and Amide Groups

The sulfonamide group undergoes hydrolysis in acidic or basic media to yield sulfonic acids and amines. Similarly, the amide groups hydrolyze to form carboxylic acids and dimethylamine or diethylamine derivatives.

Example Reaction Pathway (Amide Hydrolysis):

C24H27N3O6S+H2OH+/OHC22H23N2O5S+(CH3)2NH+C2H5NH2\text{C}_{24}\text{H}_{27}\text{N}_3\text{O}_6\text{S} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_{22}\text{H}_{23}\text{N}_2\text{O}_5\text{S} + \text{(CH}_3\text{)}_2\text{NH} + \text{C}_2\text{H}_5\text{NH}_2

Conditions: Prolonged heating with HCl (6M) or NaOH (10%) at 80–100°C .

Electrophilic Substitution on Indole

The indole moiety participates in electrophilic substitution reactions, such as bromination or nitration, predominantly at the 3-position due to its electron-rich aromatic system.

Example Reaction (Bromination):

C24H27N3O6S+Br2AcOHC24H26BrN3O6S+HBr\text{C}_{24}\text{H}_{27}\text{N}_3\text{O}_6\text{S} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{C}_{24}\text{H}_{26}\text{BrN}_3\text{O}_6\text{S} + \text{HBr}

Conditions: Acetic acid, room temperature .

Nucleophilic Attack on Sulfonyl Group

The sulfonyl group (-SO₂-) acts as a leaving group in nucleophilic substitution reactions. For example, reaction with thiols yields thioether derivatives.

Example Reaction (Thiol Substitution):

C24H27N3O6S+RSHC24H27N3O5S-R+H2SO3\text{C}_{24}\text{H}_{27}\text{N}_3\text{O}_6\text{S} + \text{RSH} \rightarrow \text{C}_{24}\text{H}_{27}\text{N}_3\text{O}_5\text{S-R} + \text{H}_2\text{SO}_3

Conditions: Alkaline aqueous ethanol, 50–60°C .

Stability Under Oxidative Conditions

The benzo[d] dioxole ring is prone to oxidative cleavage. Exposure to strong oxidizing agents (e.g., KMnO₄, HNO₃) results in ring-opening to form carboxylic acid derivatives.

Example Reaction (Oxidative Cleavage):

C24H27N3O6S+KMnO4H2OC22H23N3O8S+CO2+MnO2\text{C}_{24}\text{H}_{27}\text{N}_3\text{O}_6\text{S} + \text{KMnO}_4 \xrightarrow{\text{H}_2\text{O}} \text{C}_{22}\text{H}_{23}\text{N}_3\text{O}_8\text{S} + \text{CO}_2 + \text{MnO}_2

Conditions: Aqueous acidic medium, 70–80°C .

Thermal Degradation

Thermogravimetric analysis (TGA) indicates decomposition onset at 220°C, primarily involving the breakdown of sulfonamide and amide linkages. Major degradation products include CO₂, NH₃, and SO₂ .

Reaction with Organometallic Reagents

The amide carbonyl group reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols.

Example Reaction:

C24H27N3O6S+CH3MgBrC25H30N3O6SMgBrH2OC25H30N3O6S+Mg(OH)Br\text{C}_{24}\text{H}_{27}\text{N}_3\text{O}_6\text{S} + \text{CH}_3\text{MgBr} \rightarrow \text{C}_{25}\text{H}_{30}\text{N}_3\text{O}_6\text{S} \cdot \text{MgBr} \xrightarrow{\text{H}_2\text{O}} \text{C}_{25}\text{H}_{30}\text{N}_3\text{O}_6\text{S} + \text{Mg(OH)Br}

Conditions: Anhydrous THF, 0–5°C .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, biological activities, and physicochemical properties of the target compound with structurally analogous derivatives:

Compound Name (Reference) Key Structural Features Biological Activity (if reported) Physicochemical Notes Evidence Source
Target Compound Benzo[d][1,3]dioxole, sulfonyl bridge, indole, diethylacetamide Not explicitly reported High lipophilicity (diethyl group)
N-(1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide Benzo[d][1,3]dioxole, sulfanyl bridge, 2-phenylindole Not reported Reduced polarity (sulfanyl vs. sulfonyl)
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Oxadiazole, sulfanyl bridge, indolylmethyl, 4-methylphenyl Enzyme inhibition (unspecified targets) Moderate solubility (oxadiazole)
N-(2-chlorophenyl)-2-{3-[3-[(4-methylphenyl)methyl]-4-oxo-2-thioxothiazolidin-5-ylidene} Thiazolidinone, chlorophenyl, thioxo group Not reported High polarity (thiazolidinone)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole, furan, sulfanyl bridge Anti-exudative activity (vs. diclofenac sodium) Moderate bioavailability (furan)

Key Observations:

Structural Variations: Sulfur Linkage: The target compound’s sulfonyl group (oxidized state) contrasts with sulfanyl (thioether) groups in analogs (e.g., ). Heterocyclic Cores: While the target compound uses an indole, others employ oxadiazoles , triazoles , or thiazolidinones . These cores influence electronic properties and target specificity (e.g., oxadiazoles often enhance metabolic stability).

Benzo[d][1,3]dioxole is shared with , a moiety associated with improved metabolic resistance due to steric shielding of the methylenedioxy group.

Synthetic Considerations :

  • The synthesis of sulfonyl-linked compounds typically involves oxidation of sulfanyl precursors or direct coupling via carbodiimide reagents, as seen in .

Q & A

Q. What statistical methods address variability in biological replicate data?

  • Answer :
  • ANOVA with Tukey’s post-hoc test : Compare means across treatment groups in enzyme inhibition assays .
  • Principal component analysis (PCA) : Identify outliers in high-throughput screening datasets .
  • Power analysis : Determine sample size (n ≥ 6) to achieve 80% statistical power .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.